
4-Undecylbenzenesulfonic acid
Vue d'ensemble
Description
4-Undecylbenzenesulfonic acid is an organosulfur compound with the molecular formula C17H28O3S. It is a derivative of benzenesulfonic acid where an undecyl group (a chain of eleven carbon atoms) is attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Undecylbenzenesulfonic acid can be synthesized through the sulfonation of undecylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is exothermic and requires careful control of temperature and reaction time to avoid over-sulfonation or degradation of the product.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, undecyl- often involves continuous sulfonation processes. These processes use reactors designed to handle the exothermic nature of the sulfonation reaction and ensure consistent product quality. The sulfonated product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt, which is more stable and easier to handle.
Analyse Des Réactions Chimiques
Types of Reactions
4-Undecylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic anhydrides or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Sulfonic anhydrides or sulfonyl chlorides.
Reduction: Sulfonamides.
Substitution: Nitrobenzenesulfonic acids or halogenated benzenesulfonic acids.
Applications De Recherche Scientifique
4-Undecylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, undecyl- primarily involves its ability to act as a surfactant. The undecyl group provides hydrophobic properties, while the sulfonic acid group is hydrophilic. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and enhance their solubility in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound without the undecyl group.
p-Toluenesulfonic acid: A similar compound with a methyl group instead of an undecyl group.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom attached to the sulfonic group.
Uniqueness
4-Undecylbenzenesulfonic acid is unique due to its long hydrophobic chain, which imparts superior surfactant properties compared to simpler sulfonic acids. This makes it particularly useful in applications requiring strong emulsifying and dispersing capabilities.
Propriétés
Numéro CAS |
50854-94-9 |
|---|---|
Formule moléculaire |
C17H28O3S |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
4-undecylbenzenesulfonic acid |
InChI |
InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20) |
Clé InChI |
UCDCOJNNUVYFKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Key on ui other cas no. |
50854-94-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
![[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1202104.png)

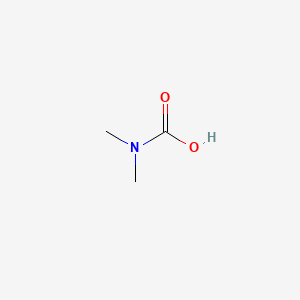
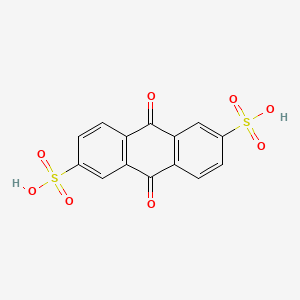
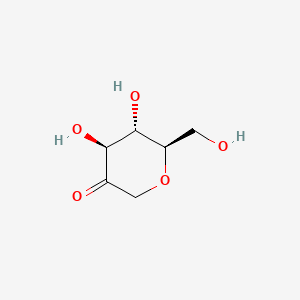
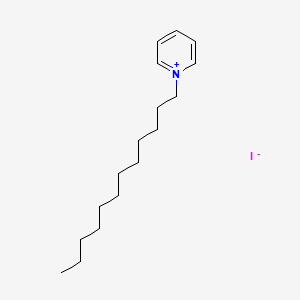

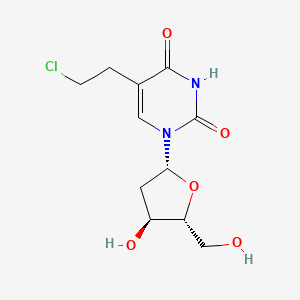
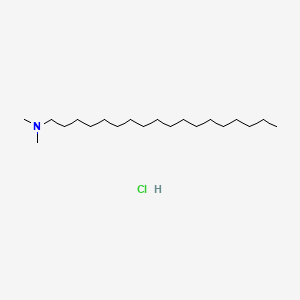

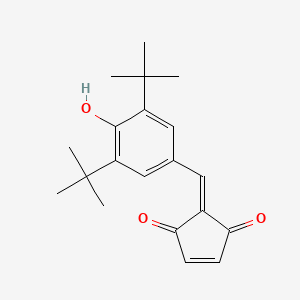
![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)
